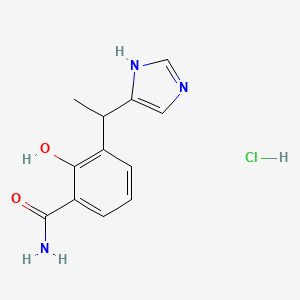
Benzamide, 2-hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)-, monohydrochloride is a chemical compound with the following structure:
C9H12N4OCl
It contains an imidazole ring, which is a five-membered heterocyclic moiety. Imidazole is known for its diverse chemical and biological properties. It serves as a core component in various natural products, including histidine, purine, histamine, and DNA-based structures .
Preparation Methods
The synthetic routes for Benzamide, 2-hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)-, monohydrochloride involve the following steps:
-
Imidazole Synthesis: : Imidazole can be synthesized through various methods, such as the Debus-Radziszewski reaction or the Knorr synthesis. These methods typically involve cyclization of an aldehyde or ketone with ammonia or primary amines.
-
Benzamide Derivation: : Benzamide is prepared by acylating benzoyl chloride with ammonia or an amine. The reaction occurs under mild conditions and yields the desired benzamide.
-
Hydroxylation: : The hydroxy group is introduced using appropriate reagents, such as sodium hydroxide or potassium hydroxide, followed by acidification to obtain the monohydrochloride salt.
Chemical Reactions Analysis
Benzamide, 2-hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)-, monohydrochloride can undergo various reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the imidazole ring may yield a secondary amine.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Scientific Research Applications
This compound finds applications in:
Medicine: It may exhibit antimicrobial, anti-inflammatory, or antitumor properties.
Chemistry: As a building block for drug development.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action remains context-dependent. It may interact with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Benzamide derivatives differ from other imidazole-containing compounds due to their unique substituents and functional groups. Similar compounds include clemizole, etonitazene, and astemizole .
Properties
CAS No. |
127170-75-6 |
|---|---|
Molecular Formula |
C12H14ClN3O2 |
Molecular Weight |
267.71 g/mol |
IUPAC Name |
2-hydroxy-3-[1-(1H-imidazol-5-yl)ethyl]benzamide;hydrochloride |
InChI |
InChI=1S/C12H13N3O2.ClH/c1-7(10-5-14-6-15-10)8-3-2-4-9(11(8)16)12(13)17;/h2-7,16H,1H3,(H2,13,17)(H,14,15);1H |
InChI Key |
GFKLCFADQUYTTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)C(=O)N)O)C2=CN=CN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















